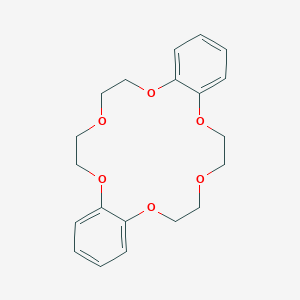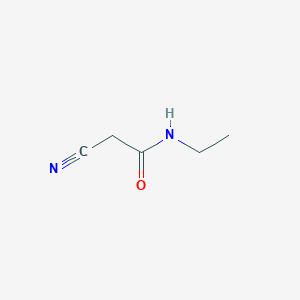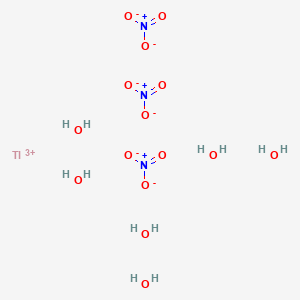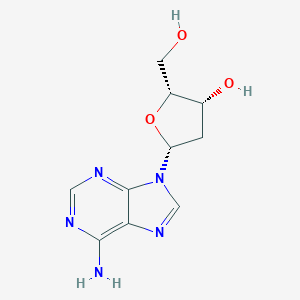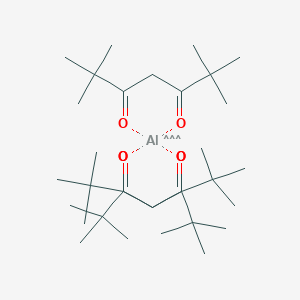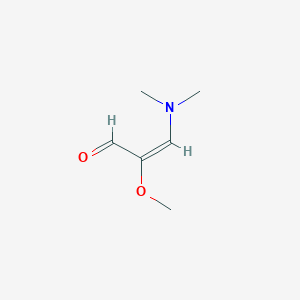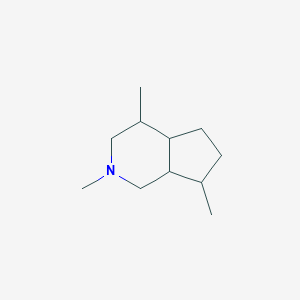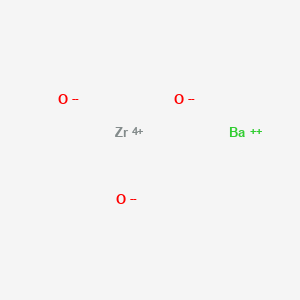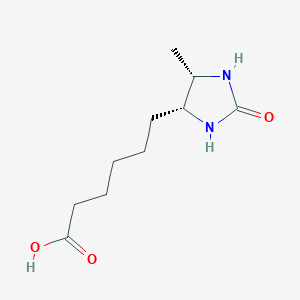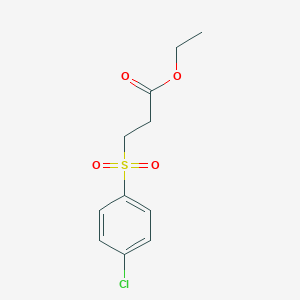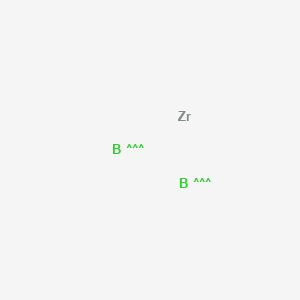
Zirconium boride
Descripción general
Descripción
Synthesis Analysis
Zirconium diboride powders have been synthesized through several methods, each offering unique advantages. A notable approach is the polymer complex route, which uses chitosan as a coordinating polymer, achieving submicrometer ZrB2 powders after heat treatments at 1400°C. This method stands out for its use of simple, mainly nontoxic starting reagents and its ability to produce high-purity powders with controlled sizes (Yan et al., 2015). Additionally, borothermal and carbothermal reduction methods have been employed, with borothermal reduction in vacuum leading to high-purity ZrB2 powders and carbothermal reduction offering an efficient route for ZrB2 synthesis from ZrO2, B2O3, and C under specific conditions (Ran et al., 2010).
Aplicaciones Científicas De Investigación
Aerospace Industry
- Application : ZrB2 is valued for its high melting point and thermal shock resistance, which are critical for components exposed to extreme conditions .
- Method : It is used in the manufacturing of components like the leading edges of hypersonic vehicles or rocket nozzles .
- Results : The use of ZrB2 in these applications helps withstand extreme conditions due to its high melting point and thermal shock resistance .
Nuclear Industry
- Application : Zirconium Diboride’s neutron absorption capabilities make it ideal for use in control rods in nuclear reactors .
- Method : It is used in the manufacturing of control rods that are used to control the rate of fission in nuclear reactors .
- Results : The use of ZrB2 in these applications helps control the rate of fission due to its neutron absorption capabilities .
Cutting Tools
- Application : Due to its extreme hardness, ZrB2 is often used in the manufacture of high-performance cutting and drilling tools .
- Method : It is used in the manufacturing of cutting and drilling tools .
- Results : The use of ZrB2 in these applications helps improve the performance and longevity of the tools due to its extreme hardness .
Protection of Stainless Steel Surface
- Application : Zirconium diboride anticorrosive film has been fabricated on stainless steel by the chemical process .
- Method : The synthesis of ZrB2 (~ 150 nm) has been carried out via reaction of ZrO2 nanoparticles (10 nm) with amorphous boron at 1200 °C under argon atmosphere .
- Results : The electrochemical performance of ZrB2 on 304 grade stainless steel (SS) shows highly anticorrosive behaviour with excellent protection efficiency (up to 98% in acidic media) as compared to bare 304SS in neutral, acidic and alkaline media .
Refractories
- Application : Zirconium boride is used to improve resistance in zirconia-based, carbon-bonded refractories in contact with ferrous melts .
- Method : It is used in the manufacturing of refractories .
- Results : The use of ZrB2 in these applications helps improve the resistance of the refractories .
Electrode Materials for Electrolytic Melting Compounds
- Application : Zirconium diboride can be used as electrode materials for electrolytic melting compounds .
- Method : It is used in the manufacturing of electrodes .
- Results : The use of ZrB2 in these applications helps improve the performance of the electrodes .
Electronic Devices
- Application : Zirconium diboride has shown broad prospects in applications such as electronic devices .
- Method : It is used in the manufacturing of various electronic devices .
- Results : The use of ZrB2 in these applications helps improve the performance of the electronic devices .
Fuel Cells
- Application : Zirconium diboride is used in fuel cells .
- Method : It is used in the manufacturing of various components of fuel cells .
- Results : The use of ZrB2 in these applications helps improve the performance of the fuel cells .
Biomedical Engineering
- Application : Zirconium diboride has shown broad prospects in applications such as biomedical engineering .
- Method : It is used in the manufacturing of various biomedical devices .
- Results : The use of ZrB2 in these applications helps improve the performance of the biomedical devices .
Thermocouple Protection Tubes
- Application : Zirconium diboride can be used in thermocouple protection tubes .
- Method : It is used in the manufacturing of thermocouple protection tubes .
- Results : The use of ZrB2 in these applications helps improve the performance of the thermocouple protection tubes .
Aerospace High-Temperature Resistant Materials
- Application : Zirconium diboride can be used in missiles and space shuttle aircraft, which can improve its high-temperature resistance and safety performance .
- Method : It is used in the manufacturing of various components of missiles and space shuttle aircraft .
- Results : The use of ZrB2 in these applications helps improve the high-temperature resistance and safety performance of the missiles and space shuttle aircraft .
Wear-Resistant and Smooth Solid Materials
- Application : Zirconium diboride can be used as wear-resistant and smooth solid materials .
- Method : It is used in the manufacturing of wear-resistant and smooth solid materials .
- Results : The use of ZrB2 in these applications helps improve the performance of the wear-resistant and smooth solid materials .
High-Temperature Structural Materials
- Application : Zirconium diboride has shown broad prospects in applications such as high-temperature structural materials .
- Method : It is used in the manufacturing of various high-temperature structural materials .
- Results : The use of ZrB2 in these applications helps improve the performance of the high-temperature structural materials .
Surface of the Ball of Rolling Bearing
- Application : Zirconium diboride can be used for the surface of the ball of rolling bearing .
- Method : It is used in the manufacturing of the surface of the ball of rolling bearing .
- Results : The use of ZrB2 in these applications helps improve the performance of the ball of rolling bearing .
Ultra-High Temperature Ceramic Matrix Composites (UHTCMCs)
- Application : ZrB2 is used in ultra-high temperature ceramic matrix composites (UHTCMCs) .
- Method : It is used in the manufacturing of UHTCMCs .
- Results : The use of ZrB2 in these applications helps improve the performance of the UHTCMCs .
Carbon Fiber Reinforced Composites
- Application : Carbon fiber reinforced zirconium diboride composites show high toughness .
- Method : It is used in the manufacturing of carbon fiber reinforced composites .
- Results : The use of ZrB2 in these applications helps improve the toughness of the composites .
Silicon Carbide Fiber Reinforced Composites
- Application : Silicon carbide fiber reinforced zirconium diboride composites are brittle and show a catastrophic failure .
- Method : It is used in the manufacturing of silicon carbide fiber reinforced composites .
- Results : The use of ZrB2 in these applications helps improve the performance of the composites, although they are brittle and show a catastrophic failure .
Direcciones Futuras
Research efforts have focused on optimizing the properties of Zirconium Diboride . Various composite materials incorporating ZrB2 have been explored to enhance its capabilities even further . A promising application of zirconium and hafnium diborides is additives to boron carbide ceramics . High-entropy ceramics can be transformative for several applications, but the development of this class of materials is limited by costly and time-consuming experimental processes .
Propiedades
InChI |
InChI=1S/2B.Zr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIXVXBCBBRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrB2, B2Zr | |
| Record name | zirconium boride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_boride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey solid; [Hawley] Powder; [MSDSonline] | |
| Record name | Zirconium boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Boron;zirconium | |
CAS RN |
12045-64-6 | |
| Record name | Zirconium diboride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium boride (ZrB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



